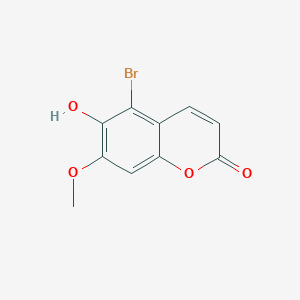
3-(3-Nitrophenyl)-5-chloroisoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Nitrophenyl)-5-chloroisoxazole, also known as NCI-60, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of isoxazole derivatives and exhibits a wide range of biological activities.
Mechanism of Action
The exact mechanism of action of 3-(3-Nitrophenyl)-5-chloroisoxazole is not yet fully understood. However, it is believed to exert its antitumor effects by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle. Moreover, this compound has been shown to inhibit the activity of certain enzymes involved in tumor growth and metastasis.
Biochemical and Physiological Effects:
Studies have shown that 3-(3-Nitrophenyl)-5-chloroisoxazole exhibits a range of biochemical and physiological effects. It has been shown to induce the production of reactive oxygen species, which can lead to oxidative stress and ultimately cell death. Additionally, this compound has been shown to modulate the expression of various genes and proteins involved in cell signaling pathways.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-(3-Nitrophenyl)-5-chloroisoxazole in lab experiments is its potent antitumor activity against a wide range of cancer cell lines. Moreover, this compound exhibits low toxicity towards normal cells, making it a promising candidate for cancer therapy. However, one of the limitations of using this compound is its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Future Directions
There are several future directions for research on 3-(3-Nitrophenyl)-5-chloroisoxazole. One potential area of investigation is the development of novel drug delivery systems to improve the bioavailability and efficacy of this compound. Moreover, further studies are needed to elucidate the exact mechanism of action of this compound and identify potential targets for cancer therapy. Additionally, this compound could be investigated for its potential use in combination with other chemotherapeutic agents to enhance its antitumor activity.
Synthesis Methods
The synthesis of 3-(3-Nitrophenyl)-5-chloroisoxazole can be achieved through various methods. One of the most commonly used methods involves the reaction of 3-nitrobenzoyl chloride with 5-chloroisoxazole in the presence of a base. The reaction proceeds through an intermediate stage, which is then treated with a reducing agent to obtain the final product.
Scientific Research Applications
3-(3-Nitrophenyl)-5-chloroisoxazole has been extensively studied for its potential use in cancer therapy. It has been shown to exhibit potent antitumor activity against a wide range of cancer cell lines, including breast, lung, colon, and ovarian cancers. In addition, this compound has also been investigated for its anti-inflammatory and antimicrobial properties.
properties
CAS RN |
181057-91-0 |
|---|---|
Molecular Formula |
C9H5ClN2O3 |
Molecular Weight |
224.6 g/mol |
IUPAC Name |
5-chloro-3-(3-nitrophenyl)-1,2-oxazole |
InChI |
InChI=1S/C9H5ClN2O3/c10-9-5-8(11-15-9)6-2-1-3-7(4-6)12(13)14/h1-5H |
InChI Key |
WPJYZIJMTOUVTJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NOC(=C2)Cl |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NOC(=C2)Cl |
synonyms |
5-CHLORO-3-(3-NITROPHENYL)ISOXAZOLE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



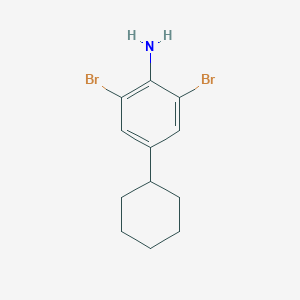


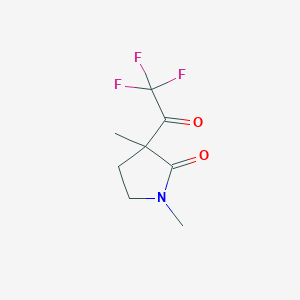
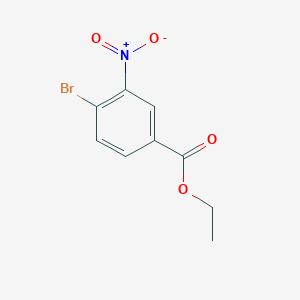

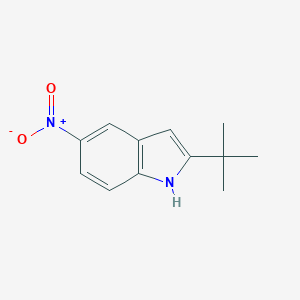





![1-[2-(Aminomethyl)phenyl]ethanol](/img/structure/B60421.png)
